molecular formula C11H12O3 B1429401 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid CAS No. 23761-26-4

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Cat. No. B1429401
CAS RN: 23761-26-4
M. Wt: 192.21 g/mol
InChI Key: PAVXBGIOIYHQMN-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol .


Molecular Structure Analysis

The InChI code for 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is 1S/C11H12O3/c12-10(13)8-6-11(14,7-8)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid are as follows :

Scientific Research Applications

Photocycloaddition Reactions

Research indicates that chiral α- and β-hydroxy acids, including compounds similar to 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid, are used as tether groups for intramolecular and diastereoselective [2 + 2] photocycloaddition reactions. These reactions demonstrate high diastereoselectivities and regiocontrol, leading to the production of cyclobutane lactones in enantiomerically pure form. This process is significant in the synthesis of complex organic compounds (Faure et al., 2002).

Synthesis of Non-Natural Amino Acids

The compound has been instrumental in the improved synthesis of non-natural amino acids like anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), which shows potential in tumor imaging with positron emission tomography. The research has focused on developing high stereoselectivity methods suitable for large-scale preparations and automated radiosynthesis processes (McConathy et al., 2003).

Photochemical Route Synthesis

Studies have also described the synthesis of hydroxy derivatives of cyclobutane carboxylic acid, which includes 2-amino-3-hydroxycyclobutane-1-carboxylic acid, using a photochemical route. This method features highly selective reactions and efficient resolution, highlighting its significance in producing specific enantiomers of cyclobutane carboxylic acid derivatives (Chang et al., 2018).

Synthesis from Ketones and Carboxylic Acids

Another research focus has been the synthesis of 3-hydroxy acids from ketones and carboxylic acids, with applications in producing unsaturated carboxylic acids and γ-butyrolactones. This method has been shown to yield high-quality 3-hydroxy acids, crucial for further chemical transformations (Fujita et al., 1978).

Structural and Conformational Studies

X-ray diffraction methods have been used to determine the structure of compounds like cis-2-phenylcyclobutanecarboxylic acid, which are structurally similar to 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid. These studies provide insights into the molecular conformation and bonding characteristics of such compounds (Reisner et al., 1983).

Anticancer Drug Development

Recent research has explored the modification of substituents in ligands based on 3-hydroxycyclobutane-1,1-dicarboxylic acid, aiming to develop more effective versions of anticancer drugs like carboplatin. This involves combining such derivatives with other ligands to assess their antiproliferative effects on various cancer cell lines (Pavlova et al., 2023).

Safety And Hazards

The safety information for 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid includes the following hazard statements :

The precautionary statements include :

properties

IUPAC Name

3-hydroxy-3-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)8-6-11(14,7-8)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVXBGIOIYHQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856099
Record name 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

CAS RN

23761-26-4
Record name 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TP Le, I Roncevic, M Dracinsky, I Cisarova… - The Journal of …, 2021 - ACS Publications
Herein we report the highly selective radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Together with radical hydrodechlorination by TMS 3 SiH, four new …
Number of citations: 7 pubs.acs.org
RM Bychek, V Hutskalova, YP Bas… - The Journal of …, 2019 - ACS Publications
A practical synthetic approach to the difluoro-substituted bicyclo[1.1.1]pentanes was developed. The key step was an addition of difluorocarbene (:CF 2 ) to electron-rich bicyclo[1.1.0]…
Number of citations: 72 pubs.acs.org

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